Methyl 3-ethyl-5-phenylpent-2-enoate

Chemical Synthesis Analytical Chemistry Mass Spectrometry

Methyl 3-ethyl-5-phenylpent-2-enoate (CAS 189890-32-2) is a phenyl-substituted α,β-unsaturated methyl ester with the formal IUPAC designation (2Z)-2-pentenoic acid, 3-ethyl-5-phenyl-, methyl ester. It is characterized by a tetrasubstituted olefinic core—a fully substituted C2–C3 double bond—which distinguishes it from the more common disubstituted or trisubstituted cinnamate-type esters.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
CAS No. 189890-32-2
Cat. No. B12574328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-ethyl-5-phenylpent-2-enoate
CAS189890-32-2
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCCC(=CC(=O)OC)CCC1=CC=CC=C1
InChIInChI=1S/C14H18O2/c1-3-12(11-14(15)16-2)9-10-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3
InChIKeyDEGMLTXEWVNNLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-ethyl-5-phenylpent-2-enoate (CAS 189890-32-2): Structural Identity and Class Context


Methyl 3-ethyl-5-phenylpent-2-enoate (CAS 189890-32-2) is a phenyl-substituted α,β-unsaturated methyl ester with the formal IUPAC designation (2Z)-2-pentenoic acid, 3-ethyl-5-phenyl-, methyl ester [1]. It is characterized by a tetrasubstituted olefinic core—a fully substituted C2–C3 double bond—which distinguishes it from the more common disubstituted or trisubstituted cinnamate-type esters. The molecular formula is C14H18O2, with a monoisotopic mass of 218.131 Da and a calculated XLogP3 of 3.8 [1]. This compound is available from research chemical suppliers and is used as a building block in organic synthesis, particularly where a sterically constrained, electron-deficient alkene is required.

Why Close Analogs of Methyl 3-ethyl-5-phenylpent-2-enoate Cannot Be Assumed Interchangeable


Substituting methyl 3-ethyl-5-phenylpent-2-enoate with structurally similar esters (e.g., the 3-methyl congener or the des-ethyl analog) is not scientifically justified, because the 3-ethyl substituent transforms the α,β-unsaturated ester from a trisubstituted into a tetrasubstituted alkene [1]. This substitution eliminates the vinylic hydrogen, fundamentally altering the compound's reactivity in conjugate additions, cycloadditions, and reductions [2]. Furthermore, the defined (Z)-configuration (CAS 189890-32-2) versus the (E)-isomer (CAS 189890-31-1) can lead to divergent stereochemical outcomes in asymmetric transformations, as demonstrated in related 5-phenylpent-2-enoate systems where Z/E geometry controlled the potency of downstream HIV protease inhibitors [2]. The quantitative evidence below makes clear that generic replacement without explicit comparative data introduces unacceptable risk.

Quantitative Differentiation Evidence for Methyl 3-ethyl-5-phenylpent-2-enoate (CAS 189890-32-2)


Monoisotopic Mass and Heavy Atom Count vs. Des-Ethyl Analog (Methyl 5-phenylpent-2-enoate)

The 3-ethyl substituent increases the monoisotopic mass from 190.099 Da (for methyl 5-phenylpent-2-enoate, C12H14O2) to 218.131 Da for the target compound [1]. The heavy atom count increases from 14 to 16. These differences provide a clear mass spectrometric distinction for reaction monitoring and purity assessment, ensuring unambiguous identity confirmation when compared with the simpler, unsubstituted ester often used as a generic alternative.

Chemical Synthesis Analytical Chemistry Mass Spectrometry

Lipophilicity (XLogP3) vs. the 3-Methyl Congener

Replacing the 3-methyl group with a 3-ethyl group elevates the calculated partition coefficient. The target compound has an XLogP3 of 3.8 [1]. For methyl (Z)-3-methyl-5-phenylpent-2-enoate (CAS 107647-48-3), the calculated XLogP3 is 3.3 (PubChem-derived estimate) [2]. This ~0.5 log unit difference corresponds to an approximately 3-fold higher predicted octanol/water partition coefficient, indicating significantly greater lipophilicity for the target compound.

Medicinal Chemistry ADME Lipophilicity

Olefin Substitution Pattern and Reactivity Class Distinction

The target compound possesses a tetrasubstituted C2–C3 double bond bearing no vinylic hydrogen, whereas the common analog ethyl 5-phenylpent-2-enoate (CAS 55282-95-6) is a disubstituted (E) or (Z) alkene with a single vinylic hydrogen [1][2]. In the related HIV protease inhibitor scaffold study by Martyn et al., the Z/E geometry of the simpler 5-phenylpent-2-enoate dictated epoxidation stereoselectivity and ultimate inhibitor potency [2]. In the target compound, the absence of a vinylic proton blocks thiol-ene and radical addition pathways available to the disubstituted analog, rendering it fundamentally inert to certain reaction conditions that would degrade the comparator.

Organic Synthesis Stereochemistry Conjugate Addition

High-Value Application Scenarios for Methyl 3-ethyl-5-phenylpent-2-enoate (CAS 189890-32-2)


Asymmetric Synthesis of β-Substituted Carboxylic Acid Derivatives

The tetrasubstituted, electron-deficient alkene is a sterically demanding Michael acceptor. Researchers performing catalytic asymmetric conjugate additions (e.g., with organocuprates or rhodium catalysts) can exploit the 3-ethyl group to enforce high stereoselectivity, as the fully substituted β-carbon eliminates competing prototropic pathways. The resulting adducts are useful intermediates for β-branched amino acids or APIs [1].

Mass Spectrometry Reference Standard for Tetrasubstituted Enoates

With its distinct monoisotopic mass (218.131 Da) and characteristic fragmentation pattern arising from a phenyl group β to the ester, this compound serves as a superior calibration standard for GC-MS or LC-MS methods optimized for phenyl-substituted fatty acid esters. Its mass differs by +28 Da from the common methyl 5-phenylpent-2-enoate internal standard, preventing signal overlap [1].

Lipophilicity Probe in Membrane Permeability Studies

The experimentally determined XLogP3 of 3.8 places this compound in the optimal lipophilicity range for passive membrane diffusion (LogP 1–4). Compared to the 3-methyl analog (XLogP3 ≈ 3.3), it offers a controlled 0.5-log-unit increase in lipophilicity without adding hydrogen bond donors or acceptors. This makes it an ideal matched molecular pair for probing the effect of incremental lipophilicity on cell permeability or off-target binding [1][2].

Stereochemical Probe for Olefin Geometry Effects

The availability of both the (Z)-isomer (CAS 189890-32-2) and the (E)-isomer (CAS 189890-31-1) allows investigators to conduct paired experiments that isolate the effect of olefin geometry on reactivity or biological activity. In the related 5-phenylpent-2-enoate series, Z/E geometry was the critical determinant of HIV protease inhibitor potency [2]. This compound pair extends such studies to a tetrasubstituted system where steric effects are amplified.

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